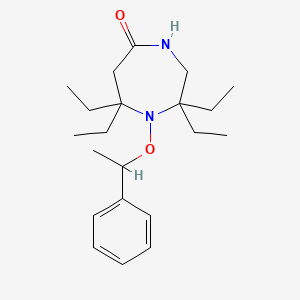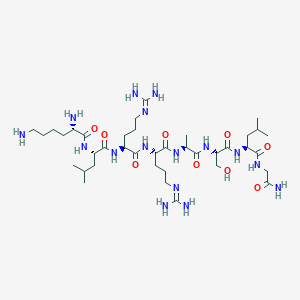
L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide is a complex peptide compound It is composed of multiple amino acids, including lysine, leucine, ornithine, alanine, serine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene groups can be reduced to form amines.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of diaminomethylidene groups can yield primary amines.
Scientific Research Applications
L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds with target proteins, influencing their structure and function. The peptide backbone can also interact with cellular receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Arginyl-L-lysyl-L-leucyl-L-arginine: Similar in structure but contains arginine instead of ornithine.
L-Ornithine, N5-(diaminomethylene)-L-ornithyl-L-lysyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine: Contains similar diaminomethylidene groups but differs in the sequence of amino acids.
Uniqueness
L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
849415-70-9 |
|---|---|
Molecular Formula |
C38H74N16O9 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C38H74N16O9/c1-20(2)16-26(32(59)48-18-29(41)56)53-36(63)28(19-55)54-30(57)22(5)49-33(60)24(11-8-14-46-37(42)43)50-34(61)25(12-9-15-47-38(44)45)51-35(62)27(17-21(3)4)52-31(58)23(40)10-6-7-13-39/h20-28,55H,6-19,39-40H2,1-5H3,(H2,41,56)(H,48,59)(H,49,60)(H,50,61)(H,51,62)(H,52,58)(H,53,63)(H,54,57)(H4,42,43,46)(H4,44,45,47)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
MZPPNTSHFKPMMC-RMIXPHLWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


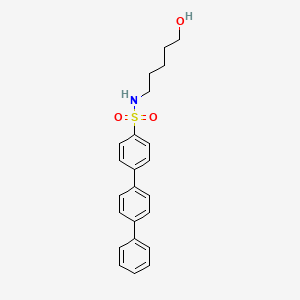
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
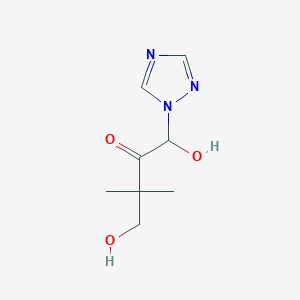
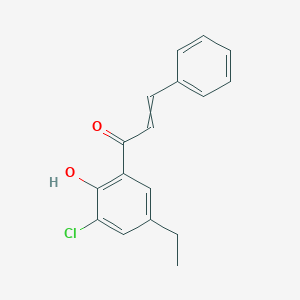

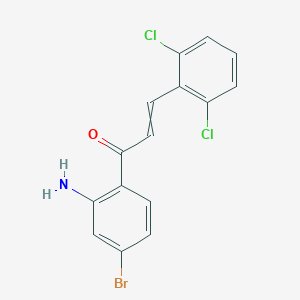
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
